4-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)-2-(methylthio)imidazole
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Overview
Description
4-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-2-(methylthio)imidazole is a member of imidazoles.
Scientific Research Applications
Synthesis and Characterization
- Imidazole derivatives like 4-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)-2-(methylthio)imidazole have been characterized using spectroscopic methods such as NMR and FT-IR. These compounds, containing the imidazole ring, are significant in medicinal chemistry due to their various biological activities, including antimicrobial and anticancer properties (Ramanathan, 2017).
Corrosion Inhibition
- Imidazole derivatives are studied for their corrosion inhibition properties. For instance, derivatives like 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol have shown significant corrosion inhibition efficiency, indicating the potential application of such compounds in protecting metals against corrosion (Prashanth et al., 2021).
Antifungal and Antiinflammatory Activities
- Imidazole derivatives have been shown to possess antifungal and antiinflammatory activities. Compounds like 4-(4-methoxyphenyl)-2-methyl-1H-imidazole demonstrated effectiveness against fungal strains such as C. neoformans (Macías et al., 2018). Additionally, derivatives like 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d]imidazole were found to have antiinflammatory and analgesic activities without significant side effects (Schiatti et al., 1986).
Optical and Electronic Properties
- The optical properties of imidazole derivatives have been explored. Compounds like 1-(4-methoxyphenyl)-4,5-diphenyl-2-styryl-1H-imidazole showed fluorescence enhancement in the presence of transition metal ions, indicating their potential as chemosensors (Jayabharathi et al., 2012).
properties
Molecular Formula |
C19H20N2O2S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-2-methylsulfanylimidazole |
InChI |
InChI=1S/C19H20N2O2S/c1-4-23-17-9-5-14(6-10-17)18-13-21(19(20-18)24-3)15-7-11-16(22-2)12-8-15/h5-13H,4H2,1-3H3 |
InChI Key |
WYIKAJASMFPOTN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=CN(C(=N2)SC)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(C(=N2)SC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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